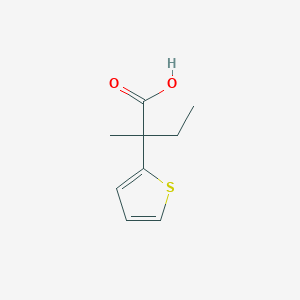

2-Methyl-2-(thiophen-2-yl)butanoic acid

Übersicht

Beschreibung

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH3CH2CH(CH3)CO2H . It exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .

Synthesis Analysis

Racemic 2-methylbutanoic acid can readily be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . As for the synthesis of thiophene derivatives, there are several methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of 2-Methylbutanoic acid can be viewed using Java or Javascript .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

2-Methylbutanoic acid is a clear colorless liquid with a density of 0.94 g/cm3 at 20 °C . It has a melting point of -90 °C and a boiling point of 176 °C .Wissenschaftliche Forschungsanwendungen

Field: Medicinal Chemistry

- Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application: The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

- Results: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Field: Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Results: While the specific results can vary, the general outcome is improved resistance to corrosion .

Field: Organic Semiconductors

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application: These molecules are often used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Results: The use of thiophene-mediated molecules in these applications has led to advancements in the performance and efficiency of these devices .

Field: Food and Beverage Industry

- Thiophene derivatives are found in many fruits such as apples and apricots . They contribute to the unique flavors and aromas of these fruits .

- Methods of Application: These compounds are naturally present in the fruits. They can also be synthesized and added to food and beverages to enhance their flavor .

- Results: The addition of these compounds can enhance the sensory experience of food and beverages .

Field: Perfume Industry

- Thiophene derivatives are used in the perfume industry due to their unique scent .

- Methods of Application: These compounds can be synthesized and added to perfumes to create a variety of fragrances .

- Results: The addition of these compounds can enhance the scent of perfumes .

Field: Agriculture

- Some thiophene derivatives have been found to have insecticidal properties .

- Methods of Application: These compounds can be synthesized and used in the formulation of pesticides .

- Results: The use of these compounds can help control pests and protect crops .

Field: Synthetic Chemistry

- Thiophene derivatives are used as building blocks in synthetic chemistry .

- Methods of Application: These compounds can be synthesized and used in a variety of chemical reactions .

- Results: The use of these compounds can help in the synthesis of complex molecules .

Field: Environmental Science

- Some thiophene derivatives have been found to have environmental applications, such as in the treatment of wastewater .

- Methods of Application: These compounds can be synthesized and used in the formulation of treatment solutions .

- Results: The use of these compounds can help in the removal of pollutants from wastewater .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-2-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-9(2,8(10)11)7-5-4-6-12-7/h4-6H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZDCLXQBCFFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656488 | |

| Record name | 2-Methyl-2-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(thiophen-2-yl)butanoic acid | |

CAS RN |

1017783-11-7 | |

| Record name | 2-Methyl-2-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386610.png)

![[2-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1386614.png)